4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE
Description
The compound 4-(Dimethylsulfamoyl)-N-[4-({4-[4-(Dimethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide is a bis-sulfonamide benzamide derivative characterized by two dimethylsulfamoyl groups attached to benzamide moieties. These groups are interconnected via a phenylmethylphenyl linker, creating a symmetrical structure (Fig. 1). The dimethylsulfamoyl moiety (–SO₂N(CH₃)₂) is a key functional group known to enhance pharmacokinetic properties, including solubility and target binding affinity in sulfonamide-based therapeutics .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6S2/c1-34(2)42(38,39)28-17-9-24(10-18-28)30(36)32-26-13-5-22(6-14-26)21-23-7-15-27(16-8-23)33-31(37)25-11-19-29(20-12-25)43(40,41)35(3)4/h5-20H,21H2,1-4H3,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIYTYAZBDOWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps include:
Formation of Intermediate Benzamides: This involves the reaction of benzoyl chloride with dimethylsulfamide under controlled conditions.
Coupling Reactions: The intermediate benzamides are then coupled with appropriate phenyl derivatives using catalysts such as palladium or copper.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Cellular Processes: Affecting cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Features
The target compound shares structural homology with several sulfonamide and benzamide derivatives (Table 1). Key analogs include:
Table 1. Structural comparison with analogs.
Key Observations:
- Symmetry : The target compound is unique in its symmetrical bis-sulfonamide design, whereas analogs like N-[4-(p-toluenesulfonamido)phenylsulfonyl]acetamide () are asymmetric with single sulfonamide groups .
- Heterocyclic Modifications : Compounds such as 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide incorporate isoxazole rings, which may influence electronic properties and binding interactions .
- Fluorination: The pentafluorobenzyl group in N-[(Pentafluorophenyl)methyl]-4-sulfamoylbenzamide () enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Crystallographic and Conformational Analysis
Crystal structures of related compounds provide insights into conformational preferences:
- Planar Aromatic Systems : In N-[4-(p-toluenesulfonamido)phenylsulfonyl]acetamide (), phenyl rings exhibit planarity (r.m.s. deviation: 0.0068 Å), with dihedral angles of 81.27° between rings A and B . This contrasts with the target compound’s likely rigid bis-sulfonamide framework.
- Dihedral Angles: The angle between sulfonamide-linked aromatic rings in analogs ranges from 9.12° to 81.27°, suggesting flexibility in non-symmetrical derivatives .
Target Engagement
- Sulfonamide-Based Inhibitors : Compounds like N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide () target enzymes such as carbonic anhydrases or kinases due to sulfonamide’s affinity for zinc-containing active sites .
- Gene Interactions : Benzamide derivatives in interact with proteins like EGFR or PDGFR, highlighting the role of substituents in target selectivity .
Substituent Effects on Physicochemical Properties
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[4-({4-[4-(dimethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from a variety of research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 474.6 g/mol. The structure includes dimethylsulfamoyl groups and benzamide linkages, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. For instance, derivatives of thiazole and benzamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study highlighted that synthesized compounds exhibited minimal inhibitory concentrations (MIC) ranging from 6.25 µg/ml to 200 µg/ml against these pathogens .
| Microorganism | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 | |
| Escherichia coli | 10 | |
| Pseudomonas aeruginosa | 12.5 | |
| Candida albicans | 25 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, such as SW480 and HCT116 , with IC50 values as low as 0.12 µM . The mechanism involves the inhibition of Wnt-dependent transcription pathways, which are crucial in colorectal cancer progression.
Case Studies
- Study on Antimicrobial Activity : In a study investigating various benzamide derivatives, it was found that certain compounds exhibited strong antibacterial activity against drug-resistant strains of bacteria. The study utilized standard drugs for comparison and demonstrated that some derivatives had better activity than traditional antibiotics .
- Anticancer Research : Another study focused on the synthesis of new benzamide derivatives showed promising results in inhibiting cancer cell growth in vitro and in vivo models. The compounds were tested on xenograft models, showing reduced tumor growth and lower expression of proliferation markers such as Ki67 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
